molecular formula C11H16N4O3 B7644286 2-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide

2-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide

Cat. No. B7644286
M. Wt: 252.27 g/mol
InChI Key: MCFMRUOVOXIVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide, also known as Moxetumomab pasudotox, is a recombinant immunotoxin that is being developed for the treatment of various types of cancer. This compound is a fusion protein that consists of a fragment of the bacterial toxin Pseudomonas aeruginosa exotoxin A (PE) and an anti-CD22 monoclonal antibody.

Mechanism of Action

2-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide pasudotox works by binding to the CD22 antigen, which is expressed on the surface of B-cells. Once bound, the compound is internalized into the cell, where the PE fragment inhibits protein synthesis, leading to cell death.
Biochemical and Physiological Effects:
This compound pasudotox has been shown to induce apoptosis, or programmed cell death, in B-cells. This compound has also been shown to have a cytotoxic effect on cancer cells, while sparing normal cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide pasudotox is its high specificity for CD22-expressing cells, which reduces the risk of off-target effects. However, one limitation of this compound is its potential immunogenicity, which may limit its effectiveness in some patients.

Future Directions

There are several potential future directions for the development of 2-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide pasudotox. One potential direction is the use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another potential direction is the development of next-generation immunotoxins that target other cancer-specific antigens. Finally, further research is needed to optimize the dosing and administration of this compound to improve its efficacy and safety profile.

Synthesis Methods

The synthesis of 2-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide pasudotox involves the genetic engineering of a hybrid protein that consists of the PE fragment and the anti-CD22 antibody. This hybrid protein is then expressed in a bacterial host, such as Escherichia coli, and purified using various chromatographic techniques.

Scientific Research Applications

2-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide pasudotox has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies, including hairy cell leukemia, chronic lymphocytic leukemia, and non-Hodgkin's lymphoma. In clinical trials, this compound has shown promising results in terms of its efficacy and safety profile.

properties

IUPAC Name

2-methyl-N-(2-morpholin-4-yl-2-oxoethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-14-9(2-3-13-14)11(17)12-8-10(16)15-4-6-18-7-5-15/h2-3H,4-8H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFMRUOVOXIVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.